molecular formula C13H21N5 B11758901 [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11758901
M. Wt: 247.34 g/mol
InChI Key: SXLNABFXQZEPMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is a bis-pyrazolylmethylamine derivative characterized by two pyrazole rings linked via methylene groups to a central amine. Pyrazole derivatives are widely studied for their coordination chemistry, biological activity, and applications in materials science.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(1-ethyl-3-methylpyrazol-4-yl)methanamine

InChI

InChI=1S/C13H21N5/c1-5-18-9-12(11(3)16-18)7-14-8-13-10(2)6-15-17(13)4/h6,9,14H,5,7-8H2,1-4H3

InChI Key

SXLNABFXQZEPMM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2=C(C=NN2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of appropriate pyrazole derivatives with alkylating agents. One common method includes the use of 1,4-dimethyl-1H-pyrazole and 1-ethyl-3-methyl-1H-pyrazole as starting materials. These compounds are reacted with formaldehyde and a secondary amine under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions may result in new pyrazole compounds with different alkyl or aryl groups .

Scientific Research Applications

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine (CAS 1856045-07-2)

This analogue replaces the 1-ethyl-3-methyl-pyrazole moiety with a benzyl group. Key differences include:

  • Electronic Effects : The electron-withdrawing nature of the benzyl group may alter the basicity of the central amine, whereas alkyl-substituted pyrazoles in the target compound likely enhance electron-donating capacity.
  • Solubility : The benzyl derivative is expected to exhibit higher lipophilicity (LogP ~2.5–3.0) compared to the target compound, which may have moderate solubility in polar solvents due to its alkyl chains .
Cobalt(II) Complex with Tris-Pyrazolyl/Pyridyl Ligands

A Co(II) complex reported in features a tris-pyridyl/pyrazole ligand system. Unlike the target compound’s bidentate amine, this ligand adopts a tridentate coordination mode, binding via pyridyl and pyrazole nitrogen atoms. Key comparisons:

  • Coordination Geometry : The Co(II) complex forms a distorted trigonal bipyramid, whereas the target compound’s amine could act as a bidentate ligand, favoring octahedral or square-planar geometries in metal complexes.
  • Bond Distances : Average Co–N distances in the Co(II) complex are 2.154 Å, comparable to expected M–N bond lengths for the target compound if used in similar coordination chemistry .

Physicochemical Properties

A theoretical comparison of key properties is summarized below:

Compound Molecular Weight (g/mol) Predicted LogP Melting Point (°C) Coordination Sites
Target Compound ~293.4 ~1.8–2.2 Not reported 2 pyrazole N, 1 amine N
Benzyl[(1,4-dimethyl-pyrazol-5-yl)methyl]amine 271.35 ~2.5–3.0 Not reported 1 pyrazole N, 1 amine N
Co(II) Complex () ~450–500 Variable >200 (decomp.) 4 N, 1 O

Notes:

  • The target compound’s lower LogP compared to the benzyl derivative suggests better solubility in semi-polar solvents, advantageous for catalytic or pharmaceutical applications.
  • The Co(II) complex’s higher molecular weight and multiple coordination sites highlight its utility in forming stable metal-organic frameworks (MOFs) .

Biological Activity

The compound [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is a pyrazole derivative characterized by its unique dual pyrazole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various studies and experimental data.

Chemical Structure and Properties

The molecular formula of the compound is C13H22N5C_{13}H_{22}N_5 with a molecular weight of approximately 283.8 g/mol. Its structure consists of two distinct pyrazole rings connected by a methylene bridge to an amine group. This configuration allows for diverse chemical reactivity and biological interaction potential .

Biological Activity Overview

The biological activities of pyrazole derivatives are well-documented, with numerous studies indicating their effectiveness in various therapeutic areas. The following sections detail specific activities associated with [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine.

Anticancer Activity

Research has shown that compounds similar to [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BHep23.25
Compound CA54926

These findings suggest that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Studies indicate that these compounds can inhibit the growth of various bacterial strains, potentially through interference with bacterial metabolic pathways or structural integrity .

Anti-inflammatory Properties

Pyrazole compounds are known for their anti-inflammatory effects. The presence of specific functional groups in [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine suggests it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.

The mechanism by which [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to modulation of signaling pathways associated with cell proliferation, apoptosis, and inflammation .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Case Study: Anticancer Efficacy
    • A study involving a series of pyrazole derivatives demonstrated that modifications in the substituents significantly impacted their anticancer activity against MCF7 and A549 cell lines.
  • Case Study: Antimicrobial Screening
    • A screening of various pyrazole compounds showed promising results against Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.